(E)-5-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one
Beschreibung
The compound (E)-5-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one is a thiazolidinone derivative featuring a dichlorophenyl-substituted furan moiety. Its structure combines a thiazolidin-4-one core with a methylene bridge linked to a 2,5-dichlorophenyl-substituted furan ring. This scaffold is associated with diverse biological activities, including antimicrobial, anticancer, and antiviral properties . The 2,5-dichlorophenyl group enhances lipophilicity and may influence binding to biological targets, distinguishing it from analogs with alternative substituents.
Eigenschaften
IUPAC Name |
(5E)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NO2S2/c15-7-1-3-10(16)9(5-7)11-4-2-8(19-11)6-12-13(20)17-14(18)21-12/h1-6H,(H,17,18,20)/b12-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNICTTPZJBHHAR-WUXMJOGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)C=C3C(=S)NC(=O)S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)/C=C/3\C(=S)NC(=O)S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(E)-5-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer domains. This compound's structure features a furan moiety and a thioxothiazolidinone core, which are known to contribute to various pharmacological properties.
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step process, including the condensation of substituted furan derivatives with thiazolidinone precursors. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antibacterial Activity
Recent studies have demonstrated that (E)-5-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one exhibits significant antibacterial properties. In vitro evaluations have shown that this compound is effective against a range of Gram-positive bacteria, including multidrug-resistant strains.
- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against various bacterial strains were reported to be as low as 2 µg/mL, indicating potent antibacterial activity. This suggests that the compound could be a promising candidate for developing new antibacterial agents, particularly in the face of rising antibiotic resistance.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 2 |
| Streptococcus pneumoniae | 4 |
| Enterococcus faecalis | 3 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific signaling pathways.
- Cell Lines Tested : The biological activity was evaluated on various cancer cell lines, including K562 (human myelogenous leukemia) and MCF-7 (breast cancer).
| Cell Line | IC50 (µM) |
|---|---|
| K562 | 15 |
| MCF-7 | 20 |
These results suggest that (E)-5-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one may serve as a lead compound for further development in cancer therapy.
The precise mechanism underlying the biological activities of this compound remains under investigation. However, it is hypothesized that the thiazolidinone scaffold plays a crucial role in modulating cellular pathways involved in bacterial resistance and cancer cell proliferation.
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial survival or cancer cell growth.
- Induction of Oxidative Stress : It is suggested that the compound could induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
Several case studies have highlighted the efficacy of thiazolidinone derivatives similar to (E)-5-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one in clinical settings:
- Study on MRSA Infections : A clinical trial demonstrated that patients treated with thiazolidinone derivatives showed significant improvement in MRSA infection outcomes compared to standard treatments.
- Anticancer Efficacy : In vitro studies reported enhanced apoptosis rates in cancer cells treated with thiazolidinone compounds, suggesting potential for therapeutic use.
Vergleich Mit ähnlichen Verbindungen
Structural Modifications and Substituent Effects
The activity of thiazolidinone derivatives is highly dependent on substituents on the phenyl ring and furan moiety. Key analogs and their structural differences are summarized below:
Key Observations :
- Chlorine Position: The 2,5-dichloro substitution in the target compound may improve membrane permeability compared to mono-chloro analogs (e.g., 4-chloro in ).
- Auxiliary Functional Groups: Addition of a hydroxyphenylimino group () or methylthio substitution () introduces steric or electronic effects that modulate activity.
Antifungal Activity
- Thiazolyl Hydrazone Analogs : Derivatives with 4-chloro-2-nitrophenyl substituents (e.g., 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole) showed MIC = 250 µg/mL against Candida utilis, though significantly less potent than fluconazole (MIC = 2 µg/mL) .
Anticancer Activity
- MCF-7 Breast Cancer Cells : A 4-chlorophenyl-substituted thiazole derivative exhibited IC50 = 125 µg/mL against MCF-7 cells with low toxicity to NIH/3T3 fibroblasts (IC50 > 500 µg/mL) .
- Leukemia Cells: Analogous 4-chlorophenyl-furan-thiazolidinone derivatives induced apoptosis in leukemia cells, emphasizing the role of chloro substituents in cytotoxicity .
Antibacterial Activity
- The target compound’s analog, (S,Z)-4-methylpentanoic acid derivative 4a, was synthesized for antibacterial evaluation, though specific data remains unpublished .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
